molecular formula C20H23N3O8 B2405478 Pomalidomide-PEG2-COOH CAS No. 2140807-17-4

Pomalidomide-PEG2-COOH

Cat. No.: B2405478
CAS No.: 2140807-17-4
M. Wt: 433.417
InChI Key: NKISJPXMSOQWER-UHFFFAOYSA-N
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Description

Pomalidomide-PEG2-COOH (CAS: 2140807-17-4) is a heterobifunctional molecule designed for PROteolysis-TArgeting Chimera (PROTAC) applications. It consists of three key components:

  • Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) that recruits the E3 ubiquitin ligase complex .
  • PEG2 linker: A two-unit polyethylene glycol spacer enhancing solubility and modulating steric flexibility .
  • Terminal carboxylic acid (-COOH): Enables conjugation with target protein ligands via amide or ester bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pomalidomide-PEG2-COOH is synthesized through a series of chemical reactions involving the conjugation of Pomalidomide with a PEGylated linker. The process typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG2-COOH undergoes various chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amide derivatives and oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

Pomalidomide-PEG2-COOH serves as a crucial building block in the synthesis of complex molecules:

  • Click Chemistry : The carboxylic acid group can react with amines to form stable linkages, facilitating the synthesis of diverse compounds.

Biology

The compound is instrumental in studying protein-protein interactions and targeted protein degradation:

  • Development of PROTACs : It is used in creating dual-ligand PROTACs that enhance target protein degradation efficiency significantly compared to single-ligand counterparts, demonstrating up to tenfold increases in degradation rates .

Medicine

This compound is being explored for its therapeutic potential:

  • Drug Discovery : The compound is investigated for developing novel therapeutics targeting various cancers and other diseases through its ability to selectively degrade disease-related proteins.

Industry

In industrial applications, this compound is utilized for:

  • Material Development : It aids in creating specialized reagents and materials aimed at biochemical research and targeted protein degradation technologies.

Case Study 1: Enhanced Protein Degradation

In recent studies, dual-ligand PROTACs incorporating Pomalidomide have shown superior efficacy in degrading BRD proteins compared to single-ligand constructs. For instance, experiments conducted on HEK293 cells indicated that dual-ligand PROTACs achieved significantly higher potency across various concentrations, underscoring their potential in therapeutic applications .

Case Study 2: Drug Development

Research has demonstrated that Pomalidomide derivatives like this compound can lead to improved efficacy and reduced toxicity profiles when compared to traditional therapies such as lenalidomide and thalidomide. This highlights the compound's promise in developing safer cancer treatments.

Mechanism of Action

Pomalidomide-PEG2-COOH exerts its effects through the recruitment of Cereblon, a protein that plays a key role in the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and Cereblon, leading to the ubiquitination and subsequent degradation of the target protein. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins .

Comparison with Similar Compounds

Key Properties:

Property Value Source
Molecular Formula C₂₀H₂₃N₃O₈
Molecular Weight 433.41 g/mol
Solubility 50 mg/mL in DMSO (25°C)
Storage Conditions 4°C, dry, sealed

This compound is pivotal in PROTAC synthesis, where it bridges cereblon and a target protein ligand, enabling ubiquitination and proteasomal degradation of disease-associated proteins .

Comparative Analysis with Structural Analogs

Variation in PEG Chain Length

The number of PEG units critically influences solubility, linker flexibility, and steric hindrance. Below is a comparison of Pomalidomide-PEGn-COOH derivatives:

Compound PEG Units Molecular Weight (g/mol) Solubility (DMSO) Key Applications Source
Pomalidomide-PEG1-COOH 1 389.36 45 mg/mL Short-linker PROTACs
Pomalidomide-PEG2-COOH 2 433.41 50 mg/mL Balanced flexibility
Pomalidomide-PEG3-COOH 3 477.46 55 mg/mL Extended drug delivery
Pomalidomide-PEG4-COOH 4 521.52 60 mg/mL Nanoparticle conjugation

Key Findings :

  • Longer PEG chains (e.g., PEG4) enhance hydrophilicity and are preferred for nanoparticle-based delivery systems .
  • PEG2 offers optimal balance between solubility and minimal steric interference in PROTAC designs .

Ligand Substitution: Thalidomide vs. Pomalidomide

Replacing pomalidomide with thalidomide alters cereblon-binding affinity and degradation efficiency:

Compound Ligand Molecular Weight (g/mol) Cereblon Binding Affinity Stability in PBS (pH 7.4) Source
This compound Pomalidomide 433.41 High (IC₅₀ ~50 nM) >24 hours
Thalidomide-NH-PEG3-propionic acid Thalidomide 506.51 Moderate (IC₅₀ ~200 nM) ~12 hours
Thalidomide-Propargyne-PEG2-COOH Thalidomide 434.40 Low (IC₅₀ ~500 nM) ~8 hours

Key Findings :

  • Pomalidomide derivatives exhibit superior cereblon-binding due to optimized IMiD pharmacophores .
  • Thalidomide-based analogs are less stable in physiological conditions but useful for cost-sensitive studies .

Functional Group Modifications

Terminal functional groups dictate conjugation efficiency and target selectivity:

Compound Functional Group Reactivity Applications Source
This compound -COOH Amide coupling with amines PROTACs, bioconjugation
Pomalidomide-PEG2-Propargyl Propargyl Click chemistry (CuAAC/SPAAC) Fluorescent probes, in vivo imaging
Pomalidomide-PEG4-NH2 -NH2 NHS ester conjugation Antibody-drug conjugates (ADCs)

Key Findings :

  • -COOH groups are versatile for stable amide bond formation in aqueous conditions .
  • Propargyl groups enable rapid click chemistry but require copper catalysts, limiting in vivo use .

Biological Activity

Pomalidomide-PEG2-COOH is a synthetic compound that serves as a crucial component in the development of PROTACs (Proteolysis Targeting Chimeras). This compound integrates the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker, enhancing its ability to target specific proteins for degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cancer treatment, and research findings.

Structure and Properties

This compound is characterized by its molecular formula C20H23N3O8C_{20}H_{23}N_{3}O_{8} and a molecular weight of 433.41 g/mol. The compound features a cereblon ligand derived from pomalidomide, which is critical for recruiting E3 ligases involved in protein degradation pathways. The PEG linker enhances solubility and bioavailability, making it suitable for therapeutic applications.

PropertyValue
Molecular FormulaC20H23N3O8
Molecular Weight433.41 g/mol
CAS Number2140807-17-4
Purity≥95%

This compound operates primarily through the following mechanisms:

  • E3 Ligase Recruitment : The cereblon ligand recruits E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.
  • PROTAC Technology : By linking a target protein to an E3 ligase via the PEG linker, this compound forms a ternary complex that promotes the degradation of specific oncoproteins implicated in cancer progression.

Efficacy in Cancer Treatment

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that dual-ligand PROTACs incorporating Pomalidomide significantly enhance degradation efficiency compared to single-ligand counterparts.

Case Studies

  • Dual-Ligand PROTACs : A study reported that dual-ligand PROTACs achieved up to a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in vitro across multiple cancer cell lines (e.g., HEK293 cells) compared to traditional single-ligand PROTACs .
  • BRD Protein Degradation : In experiments involving BRD proteins (BRD2, BRD3, BRD4), Pomalidomide-based PROTACs demonstrated superior activity, effectively degrading these proteins at lower concentrations than their single-ligand analogues .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Increased Potency : Dual-ligand constructs utilizing Pomalidomide showed approximately one order of magnitude higher potency for BRD protein degradation than single-ligand constructs .
  • Tumor Growth Reduction : In vivo studies using xenograft models demonstrated that treatment with Pomalidomide-based PROTACs resulted in significant tumor growth reduction, indicating their potential as effective therapeutic agents against malignancies .

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Pomalidomide-PEG2-COOH in PROTAC design?

this compound consists of three key components:

  • Pomalidomide : Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation .
  • PEG2 linker : Enhances solubility and flexibility, optimizing spatial alignment between the E3 ligase and target protein .
  • Carboxylic acid (-COOH) : Facilitates covalent conjugation to target protein ligands via amine-reactive chemistry . This compound serves as a foundational building block for PROTACs, leveraging the ubiquitin-proteasome system for protein degradation .

Q. How should researchers design experiments to evaluate PROTACs synthesized using this compound?

Key methodological steps include:

  • Target protein selection : Validate target binding using biophysical assays (e.g., SPR, ITC) .
  • Linker optimization : Test PEG2 against longer PEG chains (e.g., PEG3, PEG4) to assess degradation efficiency .
  • Cellular assays : Measure target protein degradation via Western blot or immunofluorescence, with controls (e.g., proteasome inhibitors) .
  • Dose-response studies : Establish DC50 (degradation concentration) and assess off-target effects using RNA-seq or proteomics .

Advanced Research Questions

Q. How can researchers address contradictory data in PROTAC efficacy studies involving this compound?

Contradictions may arise from:

  • Linker length variability : Longer PEG chains (e.g., PEG4) may improve solubility but reduce cellular permeability . Validate using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregation .
  • Cell-type specificity : Differences in E3 ligase expression (e.g., CRBN levels) require quantification via qPCR or flow cytometry .
  • Orthogonal validation : Use CRISPR knockouts of CRBN or target proteins to confirm mechanism-specific degradation .

Q. What methodologies optimize the synthesis and purification of this compound conjugates?

  • Automated synthesis : Platforms like SYNPLE-SC002 improve reproducibility for PROTAC assembly .
  • Purification : Employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and characterize via LC-MS or MALDI-TOF .
  • Purity validation : Certificates of Analysis (COA) should confirm ≥95% purity using dual methods (e.g., NMR and HPLC) .

Q. How do structural modifications of this compound impact PROTAC activity?

  • PEG length : PEG2 balances solubility and steric hindrance, while PEG4 increases hydrophilicity but may reduce membrane permeability .
  • Alternative functional groups : Replacing -COOH with -NH2 (e.g., Pomalidomide-PEG3-C2-NH2) enables click chemistry conjugation but requires pH optimization for stability .
  • Linker rigidity : Compare flexible PEG linkers with rigid aromatic spacers using molecular dynamics simulations to predict ternary complex formation .

Q. What frameworks guide hypothesis formulation for PROTAC studies using this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to CRBN-expressing cell lines and validated target ligands .
  • Novel : Explore understudied targets (e.g., non-kinase proteins) or tissue-specific delivery .
  • Relevant : Align with unmet therapeutic needs (e.g., drug-resistant cancers) .
  • Ethical : Use primary human cells under IRB-approved protocols .

Q. Methodological Best Practices

Q. How should researchers document methodologies for PROTAC studies in publications?

  • Materials : Specify batch numbers, purity, and storage conditions (e.g., 2–8°C for this compound) .
  • Synthesis protocols : Detail conjugation ratios (e.g., 1:1.2 molar ratio for EDC/NHS reactions) and reaction times .
  • Analytical data : Include representative NMR spectra (e.g., δ 7.8 ppm for amide protons) and MS data .
  • Reproducibility : Provide step-by-step supplemental protocols for critical steps (e.g., PROTAC purification) .

Q. What statistical approaches are recommended for analyzing PROTAC degradation kinetics?

  • Time-course assays : Fit degradation data to a one-phase decay model (e.g., Y=Y0ektY = Y_0 \cdot e^{-kt}) .
  • Quality control : Use Grubbs’ test to exclude outliers in replicate experiments (n ≥ 3) .
  • Multi-parametric analysis : Apply principal component analysis (PCA) to integrate proteomics and transcriptomics data .

Properties

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKISJPXMSOQWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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